molecular formula C26H23Cl2NO4 B12827617 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid

Cat. No.: B12827617
M. Wt: 484.4 g/mol
InChI Key: XHSQQADHIUBMNX-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound also contains a dichlorophenyl group, which can impart specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step often involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the dichlorophenyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can occur at the dichlorophenyl group, potentially leading to the formation of chlorinated biphenyl derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce biphenyl compounds.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound can be used as a building block in the development of biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino groups during peptide synthesis, preventing unwanted side reactions. The dichlorophenyl group can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid: Similar structure but lacks the dichlorophenyl group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-chlorophenyl)pentanoic acid: Contains a single chlorine atom on the phenyl ring.

Uniqueness

The presence of the dichlorophenyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(2,6-dichlorophenyl)pentanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential interactions with biological targets.

Properties

Molecular Formula

C26H23Cl2NO4

Molecular Weight

484.4 g/mol

IUPAC Name

(2S)-5-(2,6-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H23Cl2NO4/c27-22-12-6-13-23(28)20(22)11-5-14-24(25(30)31)29-26(32)33-15-21-18-9-3-1-7-16(18)17-8-2-4-10-19(17)21/h1-4,6-10,12-13,21,24H,5,11,14-15H2,(H,29,32)(H,30,31)/t24-/m0/s1

InChI Key

XHSQQADHIUBMNX-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=C(C=CC=C4Cl)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=C(C=CC=C4Cl)Cl)C(=O)O

Origin of Product

United States

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